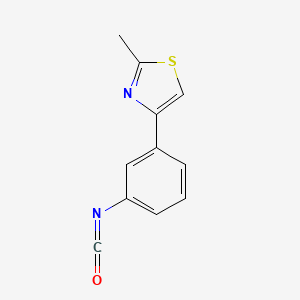![molecular formula C9H8ClNS B1608923 3-[(4-chlorophenyl)thio]propanenitrile CAS No. 5307-86-8](/img/structure/B1608923.png)
3-[(4-chlorophenyl)thio]propanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-[(4-chlorophenyl)thio]propanenitrile is an organic compound with the molecular formula C9H8ClNS and a molecular weight of 197.68 g/mol . This compound is characterized by the presence of a chlorophenyl group attached to a thioether linkage, which is further connected to a propanenitrile moiety. It is commonly used as an intermediate in organic synthesis and has various applications in scientific research and industry .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chlorophenyl)thio]propanenitrile typically involves the reaction of 4-chlorothiophenol with acrylonitrile. The reaction is carried out under basic conditions, often using a base such as sodium hydroxide or potassium carbonate. The reaction proceeds via a nucleophilic substitution mechanism, where the thiolate anion formed from 4-chlorothiophenol attacks the electrophilic carbon of acrylonitrile, resulting in the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors and other advanced technologies may be employed to enhance the efficiency and yield of the synthesis process .
化学反应分析
Types of Reactions
3-[(4-chlorophenyl)thio]propanenitrile undergoes various chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Substitution: The chlorophenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.
Reduction: Lithium aluminum hydride, ether as solvent.
Substitution: Nitric acid for nitration, bromine for halogenation.
Major Products Formed
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
科学研究应用
3-[(4-chlorophenyl)thio]propanenitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-[(4-chlorophenyl)thio]propanenitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its antimicrobial activity may involve inhibition of bacterial enzymes, while its anticancer effects could be related to interference with cell signaling pathways .
相似化合物的比较
Similar Compounds
- 3-[(4-bromophenyl)thio]propanenitrile
- 3-[(4-methylphenyl)thio]propanenitrile
- 3-[(4-fluorophenyl)thio]propanenitrile
Uniqueness
Compared to similar compounds, 3-[(4-chlorophenyl)thio]propanenitrile is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The electron-withdrawing nature of the chlorine atom can affect the compound’s chemical properties, making it distinct from its analogs with different substituents .
属性
CAS 编号 |
5307-86-8 |
|---|---|
分子式 |
C9H8ClNS |
分子量 |
197.69 g/mol |
IUPAC 名称 |
3-(4-chlorophenyl)sulfanylpropanenitrile |
InChI |
InChI=1S/C9H8ClNS/c10-8-2-4-9(5-3-8)12-7-1-6-11/h2-5H,1,7H2 |
InChI 键 |
SECQTJKHIJFJCU-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1SCCC#N)Cl |
规范 SMILES |
C1=CC(=CC=C1SCCC#N)Cl |
Pictograms |
Irritant |
产品来源 |
United States |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

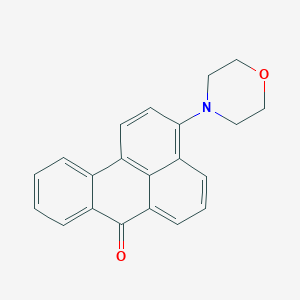
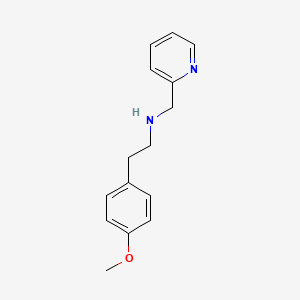
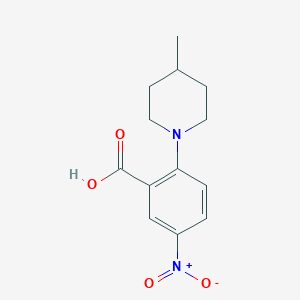
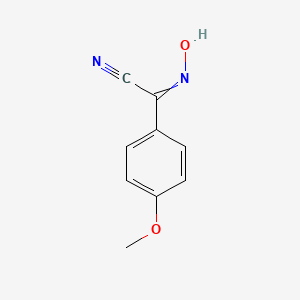
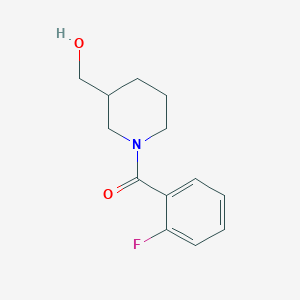
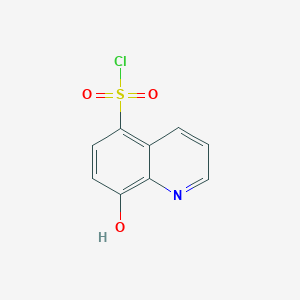
![Tris[4-(3,3,4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-heptadecafluorodecyl)phenyl]phosphane](/img/structure/B1608852.png)
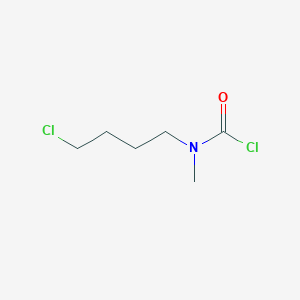
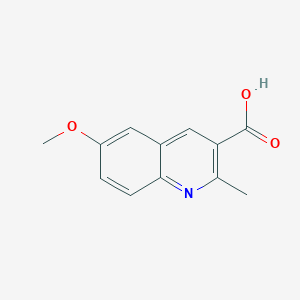

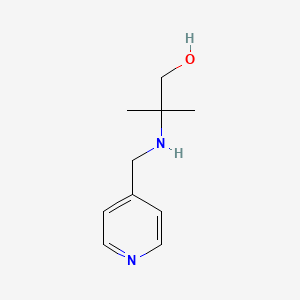

![4-[2-(4-Methylphenyl)ethyl]piperidine](/img/structure/B1608860.png)
